N-benzylbutan-2-imine
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Overview
Description
N-benzylbutan-2-imine is an organic compound belonging to the class of imines, which are characterized by the presence of a carbon-nitrogen double bond (C=N). This compound is derived from the condensation of a primary amine with an aldehyde or ketone, resulting in the formation of a Schiff base. Imines are significant in organic chemistry due to their versatility and reactivity, making them valuable intermediates in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzylbutan-2-imine typically involves the reaction of benzylamine with butan-2-one (methyl ethyl ketone). The reaction proceeds through a condensation mechanism where the amine reacts with the carbonyl group of the ketone, resulting in the elimination of water and the formation of the imine. The reaction is often catalyzed by an acid to enhance the rate of condensation .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of acid catalysts, such as hydrochloric acid or sulfuric acid, can further optimize the reaction efficiency. Additionally, the removal of water by azeotropic distillation or the use of molecular sieves can drive the reaction to completion .
Chemical Reactions Analysis
Types of Reactions
N-benzylbutan-2-imine undergoes various chemical reactions, including:
Oxidation: The imine can be oxidized to form the corresponding nitrile or amide.
Reduction: Reduction of the imine yields the corresponding amine.
Substitution: The imine can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitriles or amides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted imines or amines.
Scientific Research Applications
N-benzylbutan-2-imine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Medicine: this compound derivatives have potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: It is utilized in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of N-benzylbutan-2-imine involves its reactivity as an electrophile due to the presence of the carbon-nitrogen double bond. The imine can undergo nucleophilic attack by various nucleophiles, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications of the compound .
Comparison with Similar Compounds
N-benzylbutan-2-imine can be compared with other imines and related compounds:
Benzylideneaniline: Similar in structure but derived from benzaldehyde and aniline.
N-benzylidene-2-methylpropan-2-amine: Similar but with a different alkyl group on the nitrogen.
N-benzylidene-2-phenylethylamine: Similar but with a phenyl group on the nitrogen.
The uniqueness of this compound lies in its specific reactivity and the nature of its substituents, which influence its chemical behavior and applications .
Properties
Molecular Formula |
C11H15N |
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Molecular Weight |
161.24 g/mol |
IUPAC Name |
N-benzylbutan-2-imine |
InChI |
InChI=1S/C11H15N/c1-3-10(2)12-9-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3 |
InChI Key |
ZWTJPJWVAXMFOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=NCC1=CC=CC=C1)C |
Origin of Product |
United States |
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